

A Comparative Guide to 1-Phenazinecarboxylic Acid Production Across Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Phenazinecarboxylic acid

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For researchers and professionals in drug development and agricultural science, the efficient production of **1-Phenazinecarboxylic acid** (PCA), a potent broad-spectrum antibiotic and biocontrol agent, is of paramount interest. This guide provides a comparative analysis of PCA production across various wild-type and genetically engineered microbial strains, supported by experimental data from peer-reviewed studies. We delve into the production capabilities of different species, primarily focusing on Pseudomonas and Streptomyces, and present the data in a clear, comparative format.

Quantitative Production of 1-Phenazinecarboxylic Acid

The following table summarizes the production of PCA in different microbial strains as reported in the literature. The data highlights the significant variability in production titers, influenced by the species, genetic modifications, and fermentation strategies.



Strain	Description	PCA Titer (mg/L)	Reference
Pseudomonas chlororaphis Lzh-T5	Wild-type strain found in the rhizosphere of tomatoes.	230	[1][2]
Pseudomonas chlororaphis Lzh-T5 (Engineered)	Genetically engineered with restored phzF, knocked-out phzO and negative regulators, and enhanced shikimate pathway.	10,653	[1][2]
Pseudomonas sp. M18GQ/pME6032Phz	A gacA and qscR double gene inactivated mutant harboring a plasmid for phz gene cluster overexpression.	6,365	[3]
Pseudomonas sp. M18GQ	A gacA and qscR double gene inactivated mutant.	4,032.2	
Pseudomonas sp. M18G	A gacA chromosomal-inactivated mutant.	2,597	
Pseudomonas sp. M- 18Q	A qscR chromosomal inactivated mutant.	1,240	
Pseudomonas chlororaphis	Production under optimized minimal medium conditions.	1,073.5	
Streptomyces sp.	Chassis strain engineered for phenazine-1,6- dicarboxylic acid (PDC) production, a	1,165.8	_



	precursor to other phenazines.	
Pseudomonas aeruginosa	An opportunistic pathogen also capable of PCA production.	Not specified in comparative studies
Streptomyces kebangsaanensis	An endophytic actinomycete that produces PCA.	Not specified in comparative studies

Biosynthetic Pathway of 1-Phenazinecarboxylic Acid

The production of PCA in Pseudomonas species originates from the shikimate pathway. The key steps involve the conversion of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, which is a crucial branch-point intermediate. The phenazine biosynthesis-specific pathway then proceeds through the action of enzymes encoded by the phz gene cluster (phzABCDEFG).



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Biosynthesis of 1-Phenazinecarboxylic acid.

Experimental Protocols



Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the cultivation of high-yield strains and the quantification of PCA.

Culture Media and Fermentation Conditions

For high-density fermentation and enhanced PCA production, researchers have optimized various media compositions. A common strategy involves a two-stage process with an initial seed culture followed by a larger-scale fermentation.

- Seed Culture: Strains are typically grown in a nutrient-rich medium like Luria-Bertani (LB) or King's B medium to generate sufficient biomass. Incubation is usually carried out at 28-37°C with shaking.
- Fermentation Medium: For large-scale production, a more defined or optimized medium is used. For instance, the optimized medium for Pseudomonas sp. M18GQ/pME6032Phz, which yielded 6,365 mg/L of PCA, consisted of (per liter): 65.02 g soybean meal, 15.36 g corn steep liquor, 12 g glucose, and 21.70 ml ethanol, supplemented with 1 g MgSO₄. Fermentation is often conducted in bioreactors where parameters like pH, temperature, and dissolved oxygen can be controlled. For example, in the fed-batch cultivation of an engineered P. chlororaphis Lzh-T5, a DO-stat feeding strategy was employed to maintain optimal conditions for PCA production.

Extraction and Quantification of 1-Phenazinecarboxylic Acid

The quantification of PCA from the fermentation broth is a critical step for benchmarking production.

- Extraction: The fermentation broth is first centrifuged to remove bacterial cells. The resulting supernatant is then acidified (e.g., with HCl) to precipitate the PCA. The precipitate is subsequently extracted using an organic solvent such as ethyl acetate or dichloromethane.
- Purification and Quantification: The extracted PCA is often purified using techniques like silica gel column chromatography. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC). The HPLC system is equipped with a C18

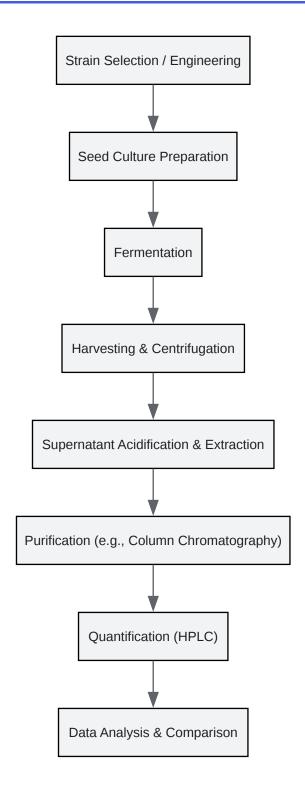


column and a UV detector. The mobile phase is usually a mixture of methanol and water (with a small amount of acid, like formic acid, to ensure PCA is in its protonated form). The concentration of PCA is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of pure PCA.

Experimental Workflow

The general workflow for benchmarking PCA production involves several key stages, from strain selection and cultivation to extraction and analysis.





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General workflow for PCA production benchmarking.

Conclusion



The production of **1-Phenazinecarboxylic acid** can be significantly enhanced through a combination of strain selection, genetic engineering, and optimization of fermentation conditions. As the data indicates, engineered strains of Pseudomonas show remarkable potential for high-titer PCA production. The methodologies outlined in this guide provide a foundation for researchers to benchmark their strains and processes, ultimately contributing to the development of more efficient and scalable production of this valuable bioactive compound.

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References

- 1. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Optimization of phenazine-1-carboxylic acid production by a gacA/qscR-inactivated Pseudomonas sp. M18GQ harboring pME6032Phz using response surface methodology PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to 1-Phenazinecarboxylic Acid Production Across Microbial Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122993#benchmarking-1-phenazinecarboxylic-acid-production-across-different-strains]

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